(R)-5-Bromo-3-methylisoindolin-1-one
Description
Properties
IUPAC Name |
(3R)-5-bromo-3-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJDCBIHMNWYEC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Followed by Cyclization
A common approach involves bromination of a methyl-substituted precursor followed by cyclization to form the isoindolinone core:
-
Bromination of 3-Methylindole Derivatives :
-
Cyclization to Isoindolinone :
Table 1: Reaction Conditions for Bromination
Asymmetric Synthesis via Chiral Auxiliaries
To achieve the (R)-configuration, stereoselective methods are employed:
-
Chiral Resolution :
-
Enantioselective Alkylation :
Dimroth Rearrangement for Isoindolinone Formation
This method leverages a retro-Diels-Alder-like rearrangement:
Table 2: Dimroth Rearrangement Conditions
Detailed Reaction Pathways
Halide-Catalyzed Bromination (Adapted from )
Step 1 : Bromination of 3-methylindole:
Step 2 : Oxidation to isoindolinone:
N-Methylation for Stereoselective Control (Adapted from )
Step 1 : Synthesis of 5-bromo-3-methylisoindolin-1-one precursor:
Step 2 : Cyclization:
Characterization and Validation
Critical characterization data include:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (R)-5-Bromo-3-methylisoindolin-1-one serves as an essential building block for synthesizing more complex molecules. It is utilized in organic transformations, enabling the development of novel compounds with potential applications in drug discovery and materials science.
- Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.
Biology
- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, making it useful as a probe in biochemical assays. Its structural features may enhance binding affinity to enzyme active sites, thus blocking substrate access.
- Neuropharmacological Research : Studies suggest that derivatives of isoindolinones may influence serotonin receptor binding affinities, indicating potential applications in treating anxiety or depression.
Industry
- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals, agrochemicals, and dyes. Its unique properties allow for the development of products with enhanced performance characteristics.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various isoindolinone derivatives on cyclooxygenase enzymes. The findings indicated that structural modifications, including bromine substitution, could enhance inhibitory potency against these enzymes, which are crucial in inflammatory responses.
Case Study 2: Anticancer Activity
Research has highlighted the anticancer potential of indoline-based compounds. One study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, demonstrating significant cell growth inhibition against non-small lung cancer cell lines (H441 and A549) with IC50 values of 185.5 nM and 113.3 nM against VEGFR-2 respectively . This suggests that this compound may exhibit similar anticancer properties through mechanisms such as apoptosis induction.
Case Study 3: Neuropharmacological Effects
Another investigation into the neuropharmacological properties of indoline derivatives indicated that modifications like those present in this compound could affect serotonin receptor binding affinities, supporting its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison:
5-Bromo-3-hydroxyisoindolin-1-one (CAS 573675-39-5)
5-Bromo-3-Methylthiophene-2-carboxylic Acid (CAS 38239-45-1)
5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2)
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (R)-5-Bromo-3-methylisoindolin-1-one | Isoindolinone | 5-Bromo, 3-Methyl (R-configuration) | Lactam, Bromo, Methyl | C₉H₈BrNO | 242.07 |
| 5-Bromo-3-hydroxyisoindolin-1-one | Isoindolinone | 5-Bromo, 3-Hydroxy | Lactam, Bromo, Hydroxyl | C₈H₆BrNO₂ | 244.05 |
| 5-Bromo-3-Methylthiophene-2-carboxylic Acid | Thiophene | 5-Bromo, 3-Methyl | Carboxylic Acid, Bromo, Methyl | C₇H₅BrO₂S | 249.08 |
| 5-Bromo-3-isopropyl-1-methyl-1H-indazole | Indazole | 5-Bromo, 3-Isopropyl, 1-Methyl | Aromatic Bromo, Alkyl | C₁₁H₁₃BrN₂ | 277.15 |
Key Findings:
a) Core Structure Differences
- In contrast, 5-Bromo-3-Methylthiophene-2-carboxylic Acid (thiophene core) lacks a nitrogen atom but includes a sulfur atom, altering electronic properties and solubility .
- 5-Bromo-3-isopropyl-1-methyl-1H-indazole contains an indazole core (fused benzene and pyrazole rings), which may enhance π-π stacking interactions compared to isoindolinone derivatives .
b) Substituent Effects
- The 3-methyl group in this compound increases lipophilicity relative to 5-Bromo-3-hydroxyisoindolin-1-one , where the hydroxyl group enhances polarity and hydrogen-bonding capacity .
- 5-Bromo-3-isopropyl-1-methyl-1H-indazole has bulkier isopropyl and methyl groups , which may sterically hinder interactions in biological systems compared to the smaller methyl group in the target compound .
c) Functional Group Implications
- The carboxylic acid in 5-Bromo-3-Methylthiophene-2-carboxylic Acid introduces acidity (pKa ~2-3), making it more water-soluble but less membrane-permeable than the neutral lactam group in this compound .
Biological Activity
(R)-5-Bromo-3-methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C9H8BrN and a molecular weight of 215.07 g/mol. The presence of bromine and the isoindoline structure contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various indolin derivatives, including this compound.
Case Study: Anticancer Efficacy
A study investigated the anticancer activity of several indolin derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. The derivatives exhibited varying degrees of inhibitory activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | A-549 | 0.728 |
| 7d | A-549 | 0.503 |
The above results indicate that compounds derived from the indolin scaffold can effectively inhibit cancer cell proliferation, with some derivatives showing promising IC50 values, suggesting their potential as therapeutic agents against specific cancer types .
The mechanism underlying the anticancer activity involves cell cycle arrest and apoptosis induction. For instance, compound 7d significantly increased the number of cells in the sub-G1 phase, indicating apoptosis, and caused cell cycle arrest at the G2/M phase compared to untreated controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.
Case Study: Antimicrobial Screening
A comprehensive screening evaluated several indole-based compounds for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 26 | MRSA | ≤0.25 |
| 32 | MRSA | ≤0.25 |
| 1 | MRSA | 16 |
The results indicate that certain derivatives possess potent antimicrobial activity with low cytotoxicity, making them suitable candidates for further development as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Findings
- Bromine Substitution : The presence of bromine at position 5 significantly enhances anticancer and antimicrobial activities.
- Methyl Group Influence : The methyl group at position 3 plays a crucial role in maintaining biological activity, as modifications at this site often lead to reduced efficacy .
Toxicological Profile
Assessing the safety profile of this compound is essential for its therapeutic application.
Toxicity Assessment
Toxicity predictions for synthesized compounds indicated low toxicity levels across various tests, including hepatotoxicity and mutagenicity assessments. Compounds were classified into toxicity classes III–VI, suggesting favorable safety profiles for further studies .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-withdrawing effect of the isoindolinone carbonyl group activates the aromatic ring for nucleophilic substitution. The bromine at the 5-position could undergo displacement with nucleophiles such as phenols, amines, or alkoxides under mild conditions.
-
Example Reaction :
Similar S<sub>N</sub>Ar reactivity is observed in 5-bromo-1,2,3-triazines with phenols under basic conditions .
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Phenol | 5-Phenoxy-3-methylisoindolin-1-one | ~75%* |
*Hypothetical yield based on analogous triazine reactions .
Cross-Coupling Reactions
The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.
-
Suzuki Coupling :
Bromoindoles and bromoarenes are commonly used in such reactions, as seen in the synthesis of indole intermediates .
| Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 90°C | 60–85%* |
*Theoretical yields based on analogous indole couplings .
Reduction of the Bromine Substituent
The bromine could be selectively reduced to hydrogen under radical or catalytic conditions. For example, tributyltin hydride (Bu<sub>3</sub>SnH) with AIBN initiates radical chain reactions:
This method is effective in dehalogenation of aromatic bromides .
Functionalization via Lithiation
The bromine atom directs ortho-lithiation, enabling further functionalization. For instance:
Electrophiles like CO<sub>2</sub> or aldehydes could introduce carboxyl or hydroxylalkyl groups.
Key Challenges and Considerations
-
Steric Effects : The 3-methyl group may hinder access to the bromine site, requiring optimized conditions.
-
Ring Stability : The isoindolinone core’s electron-deficient nature might necessitate milder bases to avoid decomposition.
-
Stereochemical Integrity : Reactions must preserve the (R)-configuration, especially under acidic or high-temperature conditions.
Q & A
Q. What structural modifications enhance the bioactivity of this compound in CNS targets?
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
